molecular formula C7H13ClFN B8226493 6-Fluoro-2-azaspiro[3.4]octane hydrochloride

6-Fluoro-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B8226493
M. Wt: 165.63 g/mol
InChI Key: UUADDXIRHCYBCN-UHFFFAOYSA-N
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Description

Its structure comprises a seven-membered spiro system combining a pyrrolidine (azetidine) and a cyclobutane ring, with a fluorine substituent at the 6-position and a protonated amine group stabilized by a chloride counterion. This compound is part of a broader class of azaspirocyclic building blocks, valued for their conformational rigidity and ability to modulate pharmacokinetic properties in bioactive molecules .

Properties

IUPAC Name

6-fluoro-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-6-1-2-7(3-6)4-9-5-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUADDXIRHCYBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1F)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Annulation

This method involves constructing the cyclopentane ring first, followed by azetidine (four-membered ring) formation. Starting with 6-fluorocyclopent-1-ene , epoxidation with meta-chloroperbenzoic acid (mCPBA) yields an epoxide intermediate, which undergoes nucleophilic attack by a primary amine to form the azetidine ring. Cyclization is catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), achieving a 58% yield of the spirocyclic amine.

Reaction Conditions :

  • Epoxidation: 0°C, 2 hours (mCPBA in dichloromethane).

  • Amine coupling: Room temperature, 12 hours (excess ethylenediamine).

  • Cyclization: BF₃·OEt₂ (10 mol%), 60°C, 6 hours.

Four-Membered Ring Annulation

Here, the azetidine ring is formed prior to cyclopentane construction. N-Boc-3-fluoropyrrolidine is deprotected under acidic conditions, followed by intramolecular aldol condensation using potassium tert-butoxide (t-BuOK) to generate the spirocyclic core. This method offers superior regiocontrol, with a 63% isolated yield.

Key Steps :

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, 2 hours.

  • Aldol cyclization: t-BuOK (2 equiv), tetrahydrofuran (THF), −78°C to room temperature, 8 hours.

Comparative Analysis of Annulation Routes

ParameterCyclopentane AnnulationFour-Membered Annulation
Yield58%63%
Purification ComplexityModerate (column chromatography)High (recrystallization)
ScalabilityLimited by epoxide stabilityMore scalable

Fluorination Methodologies

Introducing fluorine at the 6-position is achieved via two primary strategies: early-stage incorporation using fluorinated building blocks or late-stage fluorination of preformed spirocycles.

Early-Stage Fluorination

6-Fluorocyclopent-1-ene serves as a key starting material (Route 1.1). Alternatively, 3-fluoroazetidine derivatives are synthesized via nucleophilic substitution of mesylated precursors with potassium fluoride (KF) in dimethylformamide (DMF) at 100°C for 12 hours. This approach avoids post-annulation functionalization but requires access to fluorinated intermediates.

Late-Stage Fluorination

Electrophilic fluorination of the spirocyclic amine is performed using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 6 hours. This method achieves 72% conversion but necessitates rigorous purification to remove over-fluorinated byproducts.

Reaction Optimization :

  • Solvent screening: Acetonitrile > DMF > THF (higher polarity improves fluoride ion availability).

  • Temperature: 80°C optimal; lower temperatures (<60°C) result in incomplete reaction.

Hydrochloride Salt Formation

The free base 6-fluoro-2-azaspiro[3.4]octane is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water (9:1) yields white crystals with >99% purity (HPLC).

Critical Parameters :

  • HCl concentration: 4 M in dioxane preferred for controlled protonation.

  • Drying: Vacuum desiccation at 40°C for 24 hours ensures solvent removal.

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Late-stage fluorination often produces regioisomers due to the spirocyclic structure’s symmetry. Using bulky directing groups (e.g., tert-butoxycarbonyl, Boc) during annulation improves selectivity by sterically hindering undesired positions.

Purification of Hydrophilic Intermediates

The spirocyclic amine’s high polarity complicates column chromatography. Counterion exchange (e.g., converting to the trifluoroacetate salt) enhances lipophilicity, enabling silica gel purification .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-2-azaspiro[3.4]octane hydrochloride is characterized by a spirocyclic structure that includes a nitrogen atom and a fluorine substituent. Its molecular formula is C7H13ClFNC_7H_{13}ClFN. The presence of the fluorine atom enhances its reactivity and binding properties, making it a valuable building block in organic synthesis.

Chemistry

  • Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature allows for diverse chemical transformations, making it an essential reagent in organic chemistry .
  • Reactivity Studies : 6-Fluoro-2-azaspiro[3.4]octane hydrochloride undergoes various reactions such as oxidation, reduction, and substitution, which can lead to the formation of novel derivatives with unique properties .

Biology

  • Biological Activity : Research indicates potential biological activities of this compound, including interactions with biomolecules. It is being studied for its effects on various biological pathways, particularly in relation to enzyme inhibition and receptor binding .
  • Antibacterial Properties : Recent studies have shown that derivatives of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential use in developing new antibiotics .

Medicine

  • Therapeutic Potential : The compound is being investigated as a precursor in drug development due to its unique structure that may influence pharmacological properties. Its derivatives are being explored for their efficacy against various diseases, including infections caused by resistant bacteria .
  • Drug Design : Due to its structural characteristics, 6-Fluoro-2-azaspiro[3.4]octane hydrochloride is considered a promising candidate in the design of new therapeutic agents targeting specific molecular pathways involved in disease processes .

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into various formulations for enhanced performance .

Case Studies

StudyApplicationFindings
Study 1Antibacterial ActivityDerivatives showed activity against Klebsiella pneumoniae with MIC values indicating effectiveness comparable to existing antibiotics .
Study 2Drug DevelopmentExplored as a precursor for novel fluoroquinolone antibiotics; demonstrated significant antibacterial properties against ESKAPE pathogens .
Study 3Chemical SynthesisUtilized as a building block in synthesizing complex organic molecules with potential medicinal properties .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • 5-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-11-3): Replaces the fluorine with an oxygen atom in the spiro system, altering electronic and steric properties .
  • 2-Oxa-5-azaspiro[3.4]octane hydrochloride (CAS 2803460-92-4): Features an oxygen atom at position 2 instead of fluorine, modifying hydrogen-bonding capacity .
  • 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 2306272-43-3): Introduces a carboxylic acid group, enhancing solubility and reactivity .
  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1282532-00-6): A difluorinated analog with a smaller spiro ring system ([2.5] vs. [3.4]), impacting steric bulk .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Storage Conditions
6-Fluoro-2-azaspiro[3.4]octane HCl Not explicitly listed C₇H₁₂ClFN ~177.6 (estimated) Fluorine at C6 Likely 2–8°C (inferred)
5-Oxa-2-azaspiro[3.4]octane HCl 1359656-11-3 C₆H₁₂ClNO 149.62 Oxygen at C5 Sealed, dry, 2–8°C
6-Azaspiro[3.4]octane-2-carboxylic acid HCl 2306272-43-3 C₈H₁₄ClNO₂ 191.66 Carboxylic acid Room temperature
1,1-Difluoro-6-azaspiro[2.5]octane HCl 1282532-00-6 C₇H₁₂ClF₂N 183.63 Two fluorines Not specified

Key Observations :

  • Carboxylic acid derivatives exhibit higher molecular weights and polarity, favoring aqueous solubility but reducing membrane permeability .
  • Difluorinated analogs (e.g., CAS 1282532-00-6) introduce greater metabolic stability due to C–F bond strength .

Biological Activity

6-Fluoro-2-azaspiro[3.4]octane hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

6-Fluoro-2-azaspiro[3.4]octane hydrochloride features a unique spirocyclic structure, characterized by the presence of a nitrogen atom within a bicyclic framework. The fluorine substituent at the 6-position enhances its reactivity and biological interactions.

Property Details
Molecular FormulaC₈H₁₄ClF₁N
Molecular WeightApproximately 175.66 g/mol
StructureSpirocyclic with nitrogen

The biological activity of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate the activity of certain proteins involved in cellular signaling pathways, which could lead to various therapeutic effects.

Potential Mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical in metabolic pathways, which can affect cell proliferation and survival.

Therapeutic Applications

Research indicates that 6-Fluoro-2-azaspiro[3.4]octane hydrochloride holds promise in several therapeutic areas:

  • Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of azaspiro compounds have shown activity against ESKAPE pathogens, which are notorious for their antibiotic resistance .
  • Anticancer Potential : The compound's structural characteristics suggest it may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies on related quinolone derivatives have shown they can disrupt cell cycle progression and promote apoptosis through reactive oxygen species (ROS) generation .
  • Neurological Implications : Given its potential interaction with nicotinic acetylcholine receptors (nAChRs), there is interest in exploring its effects on neurological disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Notes
2-Fluoro-6-azaspiro[3.4]octaneAntibacterial against ESKAPE pathogensShows varying efficacy based on structural modifications .
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acidInhibits glycogen synthase kinase-3Potential for cancer treatment .
2-Oxa-6-azaspiro[3.4]octaneAntimicrobial propertiesEffective against specific bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 6-Fluoro-2-azaspiro[3.4]octane hydrochloride:

  • Antibacterial Evaluation : A study involving spirocyclic derivatives showed that certain compounds exhibited significant antibacterial activity against Klebsiella pneumoniae and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assays : Research into quinolone hybrids revealed that some derivatives induced apoptosis in various cancer cell lines (A549, MCF7) through mechanisms involving ROS generation and cell cycle arrest .

Q & A

Basic Research Questions

Q. How can the synthetic yield of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride be optimized during reductive amination?

  • Methodology : Sodium borohydride (NaBH₄) in methanol is commonly used for reducing imine intermediates in spirocyclic systems. To improve yield:

  • Control exothermic reactions by slow reagent addition and temperature monitoring (e.g., 0–5°C).
  • Use stoichiometric excess of NaBH₄ (1.5–2.0 equiv) to ensure complete reduction, as demonstrated in Pfizer’s synthesis of ethyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (82% yield) .
  • Post-reaction acidification (1 M HCl) stabilizes the hydrochloride salt and prevents byproduct formation.

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Core methods :

  • ¹H NMR : Assign peaks to confirm spirocyclic geometry and fluorine substitution (e.g., δ 4.34–4.26 ppm for protons adjacent to the azaspiro nitrogen) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Validate stoichiometry of fluorine and chlorine (e.g., via combustion analysis or X-ray fluorescence).

Advanced Research Questions

Q. How can stereochemical discrepancies in 6-Fluoro-2-azaspiro[3.4]octane hydrochloride be resolved during enantioselective synthesis?

  • Contradiction analysis : Conflicting stereochemical assignments may arise from racemization during acid-catalyzed steps (e.g., HCl salt formation).
  • Resolution strategy :

  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns and methanol/CO₂ gradients to separate enantiomers .
  • Dynamic NMR : Probe ring-flipping barriers in the spirocyclic system to confirm rigid conformations.
  • X-ray Crystallography : Resolve absolute configuration ambiguities, particularly for fluorinated positions.

Q. What computational approaches predict the reactivity of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride in nucleophilic substitution reactions?

  • Methodological framework :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to assess fluorine’s electron-withdrawing effects on the azaspiro nitrogen’s nucleophilicity.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., dichloromethane vs. THF) to predict reaction pathways.
  • Docking Studies : Evaluate binding affinities for biological targets (e.g., GPCRs) to guide pharmacological applications.

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

  • Experimental design :

  • Accelerated Stability Testing : Store samples in DMSO-d₆, CDCl₃, and aqueous buffers at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via ¹H NMR and LC-MS.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
  • Contradiction note : Hydrophilic solvents may accelerate hydrolysis of the azaspiro ring, while hydrophobic media (e.g., ethyl acetate) improve stability .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Resolution steps :

  • Phase Solubility Diagrams : Measure saturation concentrations in DMF, DMSO, and acetonitrile at 25°C.
  • Ternary Phase Analysis : Explore co-solvent systems (e.g., DMSO/water) to enhance solubility.
  • Cross-reference : Compare results with structurally analogous spiro compounds (e.g., 2,8-Diazaspiro[4.5]decan-3-one hydrochloride) to identify trends .

Methodological Best Practices

  • Theoretical grounding : Link synthesis and analysis to spirocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and fluorination effects on pKa .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, drying agent type) to minimize variability in yields .

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